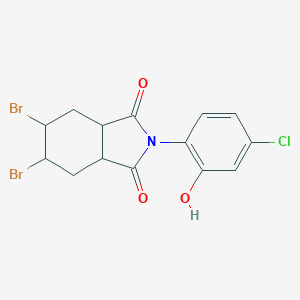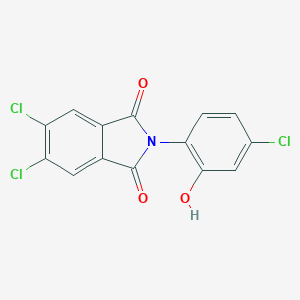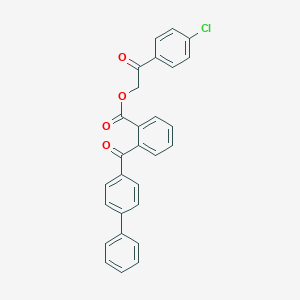
2-(4-CHLOROPHENYL)-2-OXOETHYL 2-(BIPHENYL-4-YLCARBONYL)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate is a complex organic compound that features a combination of chlorophenyl, biphenyl, and benzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of 2-(4-chlorophenyl)-2-oxoethyl benzoate with 4-biphenylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, and requires careful temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using specialized equipment to maintain the necessary reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate
- 2-(4-Fluorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate
- 2-(4-Methylphenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate
Uniqueness
What sets 2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate apart from similar compounds is its specific combination of functional groups, which can result in unique chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can influence the compound’s interactions with biological targets and its overall stability .
This detailed overview provides a comprehensive understanding of 2-(4-Chlorophenyl)-2-oxoethyl 2-([1,1’-biphenyl]-4-ylcarbonyl)benzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C28H19ClO4 |
|---|---|
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-phenylbenzoyl)benzoate |
InChI |
InChI=1S/C28H19ClO4/c29-23-16-14-21(15-17-23)26(30)18-33-28(32)25-9-5-4-8-24(25)27(31)22-12-10-20(11-13-22)19-6-2-1-3-7-19/h1-17H,18H2 |
Clé InChI |
NNUPGBSTLQIHLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


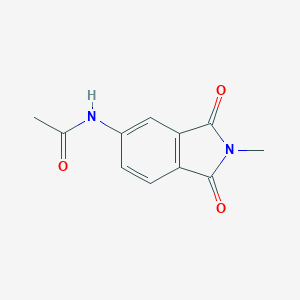

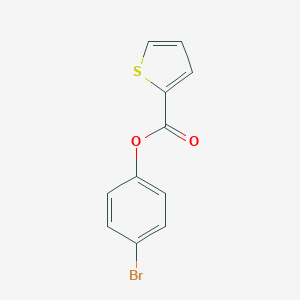
![4-amino-N-[4-[4-[(4-aminobenzoyl)amino]phenoxy]phenyl]benzamide](/img/structure/B340316.png)
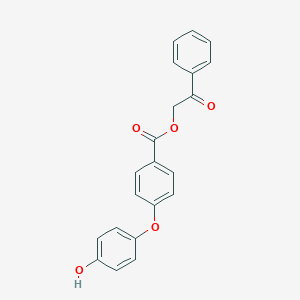



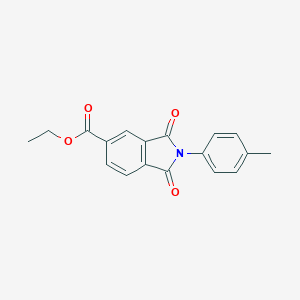
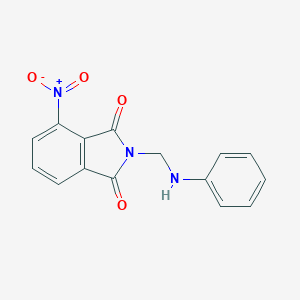
![5-Oxo-5-[3-(trifluoromethyl)anilino]pentanoic acid](/img/structure/B340326.png)

